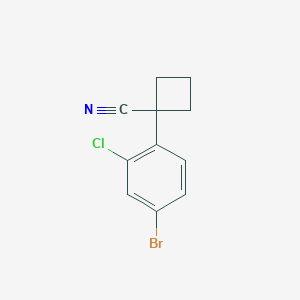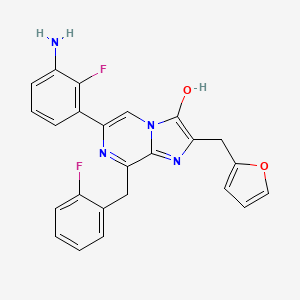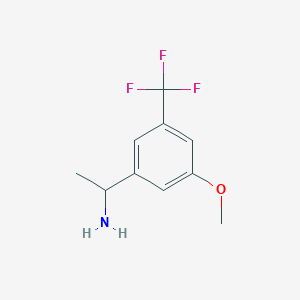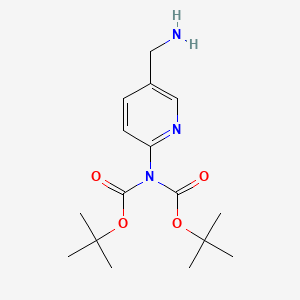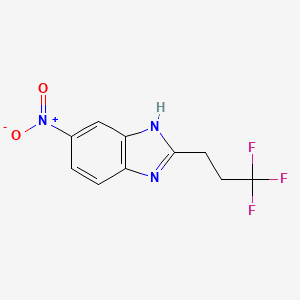
Magnesium meso-tetraphenylporphine monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium meso-tetraphenylporphine monohydrate is a magnesium-bound porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This compound is particularly interesting due to its structural similarity to naturally occurring porphyrins like chlorophyll and heme, making it a valuable subject of study in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium meso-tetraphenylporphine monohydrate can be synthesized through the reaction of meso-tetraphenylporphine with magnesium salts under controlled conditions. The reaction typically involves the use of magnesium acetate or magnesium chloride in a solvent such as chloroform or dichloromethane. The reaction is carried out under reflux conditions to ensure complete incorporation of the magnesium ion into the porphyrin ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium meso-tetraphenylporphine monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The phenyl groups on the porphyrin ring can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxoporphyrins, while reduction can yield reduced porphyrins. Substitution reactions can produce a variety of substituted porphyrin derivatives .
Wissenschaftliche Forschungsanwendungen
Magnesium meso-tetraphenylporphine monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of porphyrins.
Biology: The compound is used to investigate the role of porphyrins in biological systems, including their function in photosynthesis and oxygen transport.
Medicine: Research into the potential therapeutic applications of porphyrin derivatives, including their use in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of new materials, including catalysts and sensors
Wirkmechanismus
The mechanism of action of magnesium meso-tetraphenylporphine monohydrate involves its ability to interact with light and other molecules. The magnesium ion in the center of the porphyrin ring plays a crucial role in these interactions. The compound can absorb light and transfer energy to other molecules, making it useful in photodynamic therapy and other applications. The molecular targets and pathways involved in these processes are still under investigation, but they are believed to involve the generation of reactive oxygen species and other intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorophyll: A naturally occurring magnesium porphyrin involved in photosynthesis.
Heme: An iron-containing porphyrin that is a key component of hemoglobin and other heme proteins.
Phthalocyanines: Synthetic porphyrin-like compounds used in dyes and pigments
Uniqueness
Magnesium meso-tetraphenylporphine monohydrate is unique due to its synthetic origin and structural similarity to both naturally occurring and synthetic porphyrins. This makes it a valuable tool for studying the properties and reactions of porphyrins in a controlled laboratory setting .
Eigenschaften
Molekularformel |
C44H30MgN4O |
|---|---|
Molekulargewicht |
655.0 g/mol |
IUPAC-Name |
magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate |
InChI |
InChI=1S/C44H28N4.Mg.H2O/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;1H2/q-2;+2; |
InChI-Schlüssel |
VTAVIQZTEKZUJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





